2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete IUPAC name is 2-(methylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, which precisely describes the molecular architecture and functional group positioning. The compound is officially registered with the Chemical Abstracts Service number 1007984-74-8, providing unambiguous identification in chemical databases and literature. Alternative systematic names include 2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 3-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-(methylsulfonyl), reflecting different naming conventions used in various chemical information systems.
The molecular formula C₁₁H₁₃NO₄S represents the precise atomic composition of this compound, indicating eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight is calculated as 255.29 daltons, based on standard atomic masses. The molecular structure incorporates a tetrahydroisoquinoline core ring system, which consists of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. The methylsulfonyl group (-SO₂CH₃) is attached at the nitrogen position (position 2), while the carboxylic acid group (-COOH) is located at position 3 of the tetrahydroisoquinoline framework.
The compound exists as stereoisomers due to the presence of a chiral center at carbon-3, where the carboxylic acid group is attached. The (S)-enantiomer is specifically identified with CAS number 1212460-60-0, distinguishing it from the racemic mixture. The absolute configuration of this stereocenter significantly influences the compound's three-dimensional structure and potential biological activity. Chemical database entries provide multiple identifier codes, including the MDL number MFCD03021424 for the racemic form and MFCD09863527 for the (S)-enantiomer.
Properties
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-17(15,16)12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIKNCFPHJZMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at its carboxylic acid and methanesulfonyl groups:
Nucleophilic Substitution
The methanesulfonyl group acts as a good leaving group, allowing substitution with nucleophiles (e.g., amines, alcohols) under basic conditions.
Esterification/Hydrolysis
The carboxylic acid can be converted to esters via reaction with alcohols in the presence of acid catalysts, or hydrolyzed back to the acid under acidic/basic conditions.
Amidation
The carboxylic acid reacts with amines to form amides, often using coupling agents like DCC or EDC.
Alkylation
The tetrahydroisoquinoline moiety can undergo alkylation via electrophilic aromatic substitution or metal-mediated cross-coupling.
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Base (e.g., NaOH), solvent (e.g., MeOH) | Substituted methanesulfonyl derivative |
| Esterification | Acid catalyst (e.g., H2SO4), alcohol | Carboxylic acid ester |
| Amidation | Coupling agent (e.g., DCC), amine | Amide derivative |
| Alkylation | Alkyl halide, base (e.g., K2CO3) | Alkylated isoquinoline |
Coordination Chemistry
The compound acts as a ligand in metal complexes:
Metal Ion Coordination
It forms complexes with transition metals (e.g., Cu²⁺, Co²⁺, Fe³⁺) via bidentate coordination at the carboxylic acid oxygen and isoquinoline nitrogen .
Stoichiometry
| Metal Ion | Ligand Ratio | Key Feature |
|---|---|---|
| Cu²⁺ | 2:1 | Bidentate coordination |
| Co²⁺ | 2:1 | Bidentate coordination |
| Fe³⁺ | 3:1 (with pyridine ligands) | Tridendate coordination |
Reaction Mechanisms and Kinetics
-
Nucleophilic Substitution : The methanesulfonyl group’s electron-withdrawing nature enhances leaving group ability, facilitating substitution at the 2-position.
-
Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate influenced by pH and solvent polarity.
-
Coordination Complexation : Metal ions bind through lone pairs on oxygen and nitrogen atoms, stabilized by chelation effects .
Stability and Reactivity Factors
-
Stereochemistry : The (3S) configuration influences reactivity, particularly in substitution and coordination reactions.
-
Functional Group Interactions : The carboxylic acid and methanesulfonyl groups may participate in hydrogen bonding, affecting reaction rates.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H13NO4S
- Molecular Weight : 255.29 g/mol
- IUPAC Name : 2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- CAS Number : 1007984-74-8
The compound features a tetrahydroisoquinoline structure, which is known for its diverse biological activities. The methylsulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, research has shown that certain synthesized derivatives demonstrate selective targeting capabilities against cancer cells, with IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid could serve as a scaffold for developing new anticancer agents.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. In vitro studies have demonstrated that various derivatives exhibit significant antibacterial and antifungal activities against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. The synthesized compounds were found to be effective compared to standard drugs such as ofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 10 µg/mL |
| 2c | S. aureus | 5 µg/mL |
| 2a | C. albicans | 15 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that the compound exhibits strong antioxidant activity through DPPH radical scavenging assays. Notably, one derivative demonstrated up to 96% inhibition at a concentration of 200 µg/mL, indicating its potential as an antioxidant agent .
Table 2: Antioxidant Activity Results
| Sample | % Inhibition at 200 µg/mL | % Inhibition at 100 µg/mL | % Inhibition at 50 µg/mL |
|---|---|---|---|
| Ascorbic Acid | 96.83 | 97.68 | 97.31 |
| Compound 2a | 93.41 | 87.67 | 84.92 |
| Compound 2b | 75.03 | 71.79 | 77.05 |
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl Derivatives
- 2-(2-Fluorobenzenesulfonyl)-Tic (): The aryl sulfonyl group introduces steric bulk and lipophilicity, which may enhance target affinity but reduce solubility. No biological data are reported, but fluorinated aryl groups often improve metabolic stability.
- This derivative’s molecular weight (386.25 g/mol) and Cl substituents suggest distinct pharmacokinetics compared to the methylsulfonyl analog.
- 2-(4-Methoxybenzenesulfonyl)-Tic (): The methoxy group adds electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group. Such differences could alter ionization of the carboxylic acid (pKa) and membrane permeability.
Non-Sulfonyl Derivatives
- KY-021 (): Features a benzyl and oxazol-ethoxy group at position 2. As a PPARγ agonist, it exhibits potent activity (EC50 = 11.8 nM) in diabetes models. The bulkier substituents likely enhance receptor interactions but may limit oral bioavailability.
- Compound 14i (): Contains a hexadienoyl group and acts as a dual PPARγ agonist (EC50 = 0.03 μM) and PTP-1B inhibitor (IC50 = 1.18 μM). Its extended hydrophobic chain contrasts with the polar methylsulfonyl group, suggesting divergent target selectivity.
- Acetylated derivatives are explored as HDAC inhibitors, though specific data are unavailable.
Structural and Physicochemical Properties
Pharmacological Implications
- PPARγ Agonists : KY-021 and Compound 14i demonstrate that bulky 2-position substituents optimize PPARγ binding. The methylsulfonyl group’s smaller size may redirect activity toward other nuclear receptors or enzymes.
- HDAC Inhibition : Acetyl-Tic derivatives () highlight the scaffold’s versatility. Methylsulfonyl’s electron-withdrawing nature could modulate HDAC affinity differently.
- Peptidomimetics : Tic’s role as a proline surrogate () suggests methylsulfonyl-Tic might stabilize β-turn structures in peptides, influencing protease resistance or receptor engagement.
Biological Activity
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1007984-74-8) is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including anti-inflammatory effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 255.29 g/mol
- Appearance : White to light yellow crystalline powder
Anti-inflammatory Activity
Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant anti-inflammatory properties. The specific compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Mechanism of Action :
Case Studies
- Cellular Assays : In vitro studies demonstrated that this compound significantly inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS). This suggests a dual mechanism involving both anti-inflammatory and antioxidant effects .
- Animal Models : In vivo experiments showed that administration of this compound reduced edema in carrageenan-induced paw inflammation models. The observed effects were comparable to those of established anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of the methylsulfonyl group enhances solubility and bioavailability.
- The tetrahydroisoquinoline scaffold is associated with various pharmacological activities, including neuroprotective effects and modulation of neurotransmitter systems .
Comparative Analysis
A comparative analysis with related compounds highlights the efficacy of this compound:
| Compound Name | COX-1 IC (µM) | COX-2 IC (µM) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | TBD | TBD | Significant |
| Celecoxib | 14.7 | 0.05 | Standard |
| Diclofenac | TBD | TBD | Standard |
Q & A
Q. How do structural modifications (e.g., sulfonyl vs. phosphoryl groups) alter pharmacological properties?
- Methodological Answer : Synthesize phosphorylated analogs (e.g., 3-phosphonic acid derivatives) via Pudovik or Kabachnik–Fields reactions . Comparative ADMET profiling (e.g., LogP, plasma protein binding) evaluates sulfonyl’s impact on bioavailability. In vivo PK/PD studies in rodent models quantify metabolic stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
